molecular formula C13H13BrClNO2 B2994588 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone CAS No. 1396846-30-2

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone

Cat. No. B2994588
CAS RN: 1396846-30-2
M. Wt: 330.61
InChI Key: NBAHLNMWTACQQO-UHFFFAOYSA-N
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Description

The compound “(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane) which is a common motif in many natural products and pharmaceuticals . The presence of bromo and chloro substituents on the phenyl ring suggests that it might have been synthesized for a specific purpose, possibly as a pharmaceutical or as a research compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azabicyclo[3.2.1]octane core, followed by the introduction of the phenyl ring with the bromo and chloro substituents. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. The azabicyclo[3.2.1]octane core is a bicyclic structure with a nitrogen atom, which is a common structural motif in many natural products and pharmaceuticals . The phenyl ring with bromo and chloro substituents is a common functional group in organic chemistry, often used in medicinal chemistry due to its ability to form stable carbon-carbon bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the bromo and chloro substituents on the phenyl ring suggests that it could undergo various substitution reactions. The carbonyl group could also be involved in various reactions, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromo and chloro substituents on the phenyl ring could increase its density and boiling point compared to a similar compound without these substituents .

Scientific Research Applications

Future Directions

The future directions for research on this compound would depend on its intended use and observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2/c14-8-1-4-12(15)11(5-8)13(17)16-9-2-3-10(16)7-18-6-9/h1,4-5,9-10H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAHLNMWTACQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone

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